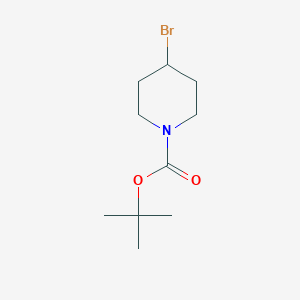

叔丁基 4-溴哌啶-1-羧酸酯

描述

tert-Butyl 4-bromopiperidine-1-carboxylate is a chemical compound utilized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting tumor viruses and acting as CDK9 inhibitors and Ibrutinib (Hu et al., 2019).

Synthesis Analysis

The synthesis of tert-Butyl 4-bromopiperidine-1-carboxylate involves a multi-step chemical process starting from basic reagents such as 4-methylpyridinium. The procedure includes steps like SN2 substitution, reduction, oxidation, and acylation leading to high yields of the target compound (Xin-zhi, 2011).

Molecular Structure Analysis

The molecular structure of tert-Butyl 4-bromopiperidine-1-carboxylate has been extensively analyzed using techniques such as X-ray diffraction (XRD), NMR, MS, and FT-IR. Computational methods like density functional theory (DFT) have been employed to compare the optimized structure with experimental results, affirming the compound's structural integrity (Hou et al., 2023).

Chemical Reactions and Properties

tert-Butyl 4-bromopiperidine-1-carboxylate undergoes various chemical reactions such as allylation, leading to the formation of different substituted piperidine derivatives. These reactions are crucial for the synthesis of diversified medicinal compounds (Moskalenko & Boev, 2014).

科学研究应用

CDK9 抑制剂和依鲁替尼的合成:叔丁基 4-溴-4-甲酰基哌啶-1-羧酸酯及其衍生物用于治疗肿瘤病毒。它是合成 CDK9 抑制剂和依鲁替尼的关键中间体,这两种物质在癌症治疗中很重要。合成包括叔丁氧羰基酐保护、氧化和还原等步骤 (Hu 等人,2019)。

水溶性稳定自由基的合成:该化合物用于 4-叔丁基-苯基-叔丁基羟胺的杂合 Cope 重排,导致合成高度水溶性的硝代钾,5-叔丁基-2-(叔丁基-氨氧基)-苯甲酸钾 (Marx & Rassat, 2002)。

立体选择性合成:用于取代叔丁基 3-烯丙基-4-羟基哌啶-1-羧酸酯的立体选择性合成中,这对于开发各种药物化合物很重要 (Boev 等人,2015)。

Jak3 抑制剂合成:叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯,一种相关化合物,是合成新型蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的重要中间体 (陈新志,2011)。

Boc 保护的胺的合成:该化合物通过温和而有效的单罐 Curtius 重排参与叔丁基氨基甲酸酯(一种受保护的胺)的合成。该方法与各种底物兼容,包括丙二酸衍生物,从而获得受保护的氨基酸 (Lebel & Leogane, 2005)。

小分子抗癌药物的合成:叔丁基 4-甲酰基-3, 6-二氢吡啶-1(2H)-羧酸酯,一种相关化合物,是小分子抗癌药物的重要中间体。它通过亲核取代、氧化、卤化和消除反应等步骤合成 (Zhang 等人,2018)。

作用机制

Target of Action

N-BOC-4-BROMOPIPERIDINE, also known as tert-Butyl 4-bromopiperidine-1-carboxylate or 1-Boc-4-bromopiperidine, is a biochemical reagent It is used as a biological material or organic compound for life science related research .

Mode of Action

It is known to facilitate the creation of novel chemical entities with potential applications in various fields of chemical and biological research . This suggests that it may interact with its targets to induce changes that enable the synthesis of new compounds.

Biochemical Pathways

Given its role in facilitating the creation of novel chemical entities, it is likely that it influences pathways related to chemical synthesis and transformation .

Pharmacokinetics

It is known that the compound has a molecular weight of 26416 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Its role in facilitating the creation of novel chemical entities suggests that it may have significant impacts on molecular synthesis and transformation processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stable under normal temperatures and pressures . It is also known to be harmful if swallowed and very toxic to aquatic life , indicating that it should be handled with care to prevent environmental contamination.

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-bromopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBWIYHDNQHMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573882 | |

| Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromopiperidine-1-carboxylate | |

CAS RN |

180695-79-8 | |

| Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-bromopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Boc-4-bromopiperidine in the synthesis of Toll-like receptor 7/8 antagonists?

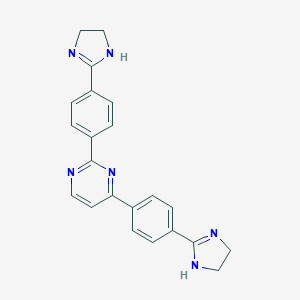

A: N-Boc-4-bromopiperidine serves as a key building block in the synthesis of Toll-like receptor 7/8 antagonists. Specifically, it acts as the electrophilic coupling partner in a Suzuki-Miyaura cross-coupling reaction. This reaction forms a new C(sp2)-C(sp3) bond between the piperidine ring and an indole-containing nucleophile. [] This coupling step is crucial for constructing the core structure of TLR 7/8 antagonist molecules, such as afimetoran.

Q2: How does the structure of the N-protecting group on the piperidine ring affect the efficiency of the Suzuki-Miyaura cross-coupling reaction?

A: The research demonstrated that the size of the N-alkyl substituent on the phenoxyimine (FI) ligand of the cobalt catalyst significantly influences the reaction rate. Smaller N-alkyl substituents led to faster reaction rates. This observation led to the development of more efficient cobalt catalysts bearing phenoxyoxazoline (FOx) and phenoxythiazoline (FTz) ligands. [] While the study doesn't directly modify the N-Boc protecting group on N-Boc-4-bromopiperidine, it highlights the importance of steric factors in the reaction. It's possible that using a smaller N-protecting group on the piperidine ring could also affect the reaction rate, but further investigation is needed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)